molecular formula C25H27N3O3 B11364958 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11364958
M. Wt: 417.5 g/mol
InChI Key: QVXCSNHLHSRKRO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety, an indole group, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-31-21-7-8-23-22(13-21)18(14-26-23)9-10-28-15-19(12-24(28)29)25(30)27-20-6-5-16-3-2-4-17(16)11-20/h5-8,11,13-14,19,26H,2-4,9-10,12,15H2,1H3,(H,27,30)

InChI Key

QVXCSNHLHSRKRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

Chemical Reactions Analysis

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studying its effects on biological systems.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other compounds that have similar structural features, such as:

    Indene derivatives: Compounds containing the indene moiety.

    Indole derivatives: Compounds with the indole group.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.

These similar compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities

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